Fexaramine

Catalog No.
S527947
CAS No.
574013-66-4
M.F
C32H36N2O3
M. Wt
496.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fexaramine

CAS Number

574013-66-4

Product Name

Fexaramine

IUPAC Name

methyl (E)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate

Molecular Formula

C32H36N2O3

Molecular Weight

496.6 g/mol

InChI

InChI=1S/C32H36N2O3/c1-33(2)29-19-17-27(18-20-29)26-15-12-25(13-16-26)23-34(32(36)28-9-5-4-6-10-28)30-11-7-8-24(22-30)14-21-31(35)37-3/h7-8,11-22,28H,4-6,9-10,23H2,1-3H3/b21-14+

InChI Key

VLQTUNDJHLEFEQ-KGENOOAVSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)C=CC(=O)OC)C(=O)C4CCCCC4

Solubility

Soluble in DMSO, not in water

Synonyms

Fexaramine

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)C=CC(=O)OC)C(=O)C4CCCCC4

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)/C=C/C(=O)OC)C(=O)C4CCCCC4

Description

The exact mass of the compound Fexaramine is 496.27259 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. It belongs to the ontological category of biphenyls in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fexaramine is a high-purity small molecule agonist, meaning it can bind to a receptor and mimic the effects of a natural signaling molecule []. This property makes it a valuable tool for researchers studying various biological processes and signaling pathways.

Studying Bone Remodeling and Disease

The primary application of Fexaramine in scientific research has been investigating its effects on RANKL (receptor activator of nuclear factor-κB ligand)-induced osteoclastogenesis in mouse models []. Osteoclasts are specialized cells responsible for breaking down bone tissue during bone remodeling, a continuous process of bone resorption and formation. RANKL plays a crucial role in stimulating the development and function of osteoclasts [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.9

Exact Mass

496.27259

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

574013-66-4

Wikipedia

Fexaramine

Dates

Modify: 2023-08-15
1: Cully M. Obesity and diabetes: FXR and JAK step up to BAT. Nat Rev Drug Discov. 2015 Feb;14(2):91. doi: 10.1038/nrd4543. PubMed PMID: 25633788.
2: Fang S, Suh JM, Reilly SM, Yu E, Osborn O, Lackey D, Yoshihara E, Perino A, Jacinto S, Lukasheva Y, Atkins AR, Khvat A, Schnabl B, Yu RT, Brenner DA, Coulter S, Liddle C, Schoonjans K, Olefsky JM, Saltiel AR, Downes M, Evans RM. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance. Nat Med. 2015 Feb;21(2):159-65. doi: 10.1038/nm.3760. Epub 2015 Jan 5. PubMed PMID: 25559344; PubMed Central PMCID: PMC4320010.
3: Cho SW, An JH, Park H, Yang JY, Choi HJ, Kim SW, Park YJ, Kim SY, Yim M, Baek WY, Kim JE, Shin CS. Positive regulation of osteogenesis by bile acid through FXR. J Bone Miner Res. 2013 Oct;28(10):2109-21. doi: 10.1002/jbmr.1961. PubMed PMID: 23609136.
4: van der Poorten D, Samer CF, Ramezani-Moghadam M, Coulter S, Kacevska M, Schrijnders D, Wu LE, McLeod D, Bugianesi E, Komuta M, Roskams T, Liddle C, Hebbard L, George J. Hepatic fat loss in advanced nonalcoholic steatohepatitis: are alterations in serum adiponectin the cause? Hepatology. 2013 Jun;57(6):2180-8. doi: 10.1002/hep.26072. Epub 2013 Jan 18. PubMed PMID: 22996622.
5: Li WH, Fu J, Zheng MY, Liu GX, Tang Y. [Progress in the ligands and their complex structures of farnesoid X receptor]. Yao Xue Xue Bao. 2012 Jun;47(6):704-15. Review. Chinese. PubMed PMID: 22919716.
6: Lam IP, Lee LT, Choi HS, Alpini G, Chow BK. Bile acids inhibit duodenal secretin expression via orphan nuclear receptor small heterodimer partner (SHP). Am J Physiol Gastrointest Liver Physiol. 2009 Jul;297(1):G90-7. doi: 10.1152/ajpgi.00094.2009. Epub 2009 Apr 16. PubMed PMID: 19372104; PubMed Central PMCID: PMC2711755.
7: Soisson SM, Parthasarathy G, Adams AD, Sahoo S, Sitlani A, Sparrow C, Cui J, Becker JW. Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation. Proc Natl Acad Sci U S A. 2008 Apr 8;105(14):5337-42. doi: 10.1073/pnas.0710981105. Epub 2008 Apr 7. PubMed PMID: 18391212; PubMed Central PMCID: PMC2291122.
8: Cai SY, Xiong L, Wray CG, Ballatori N, Boyer JL. The farnesoid X receptor FXRalpha/NR1H4 acquired ligand specificity for bile salts late in vertebrate evolution. Am J Physiol Regul Integr Comp Physiol. 2007 Sep;293(3):R1400-9. Epub 2007 Jun 13. PubMed PMID: 17567710.
9: Zhang T, Zhou JH, Shi LW, Zhu RX, Chen MB. 3D-QSAR studies with the aid of molecular docking for a series of non-steroidal FXR agonists. Bioorg Med Chem Lett. 2007 Apr 15;17(8):2156-60. Epub 2007 Jan 31. PubMed PMID: 17307356.
10: Claudel T, Sturm E, Kuipers F, Staels B. The farnesoid X receptor: a novel drug target? Expert Opin Investig Drugs. 2004 Sep;13(9):1135-48. Review. PubMed PMID: 15330745.
11: Downes M, Verdecia MA, Roecker AJ, Hughes R, Hogenesch JB, Kast-Woelbern HR, Bowman ME, Ferrer JL, Anisfeld AM, Edwards PA, Rosenfeld JM, Alvarez JG, Noel JP, Nicolaou KC, Evans RM. A chemical, genetic, and structural analysis of the nuclear bile acid receptor FXR. Mol Cell. 2003 Apr;11(4):1079-92. PubMed PMID: 12718892.

Explore Compound Types